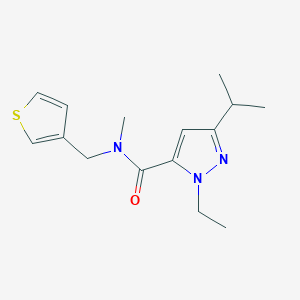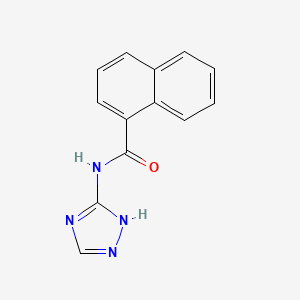
1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide, also known as THIP, is a synthetic compound that belongs to the family of pyrazole carboxamides. THIP is a GABA(A) receptor agonist and has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Wirkmechanismus
1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide acts as a positive allosteric modulator of the GABA(A) receptor, which means it enhances the activity of GABA at the receptor site. GABA is the main inhibitory neurotransmitter in the brain, and its activity is mediated by the GABA(A) receptor. When GABA binds to the receptor, it opens the ion channel, allowing chloride ions to enter the cell and hyperpolarize the membrane. This leads to a decrease in neuronal excitability and an increase in inhibitory tone in the brain. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide enhances the activity of GABA at the receptor site, leading to an increase in the inhibitory tone in the brain.
Biochemical and physiological effects:
1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has been shown to reduce seizure activity and increase the threshold for seizure induction. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has also been shown to have anxiolytic and sedative effects, which can be useful in the treatment of anxiety and insomnia. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has been shown to enhance the activity of GABA at the receptor site, leading to an increase in the inhibitory tone in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a selective GABA(A) receptor agonist, which means it has a specific mechanism of action. This can be useful for studying the role of GABA in various neurological disorders. However, 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain a consistent level of the compound in the bloodstream. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide also has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are a number of future directions for the study of 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide. One direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to develop more selective GABA(A) receptor agonists with longer half-lives and wider therapeutic windows. Finally, the development of new methods for synthesizing 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide and other pyrazole carboxamides could lead to more efficient and cost-effective production of these compounds for research and therapeutic use.
Synthesemethoden
The synthesis of 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide involves the reaction of 3-thienylmethylamine with ethyl isobutyrylacetate to form ethyl 3-(3-thienylmethyl)-2-oxobutanoate. The resulting compound is then treated with methylamine to form 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide. The yield of 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide is around 60-70%, and the compound can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and insomnia. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide is a GABA(A) receptor agonist, which means it can enhance the activity of GABA, the main inhibitory neurotransmitter in the brain. This leads to an increase in the inhibitory tone in the brain, which can reduce neuronal excitability and prevent seizures. 1-ethyl-3-isopropyl-N-methyl-N-(3-thienylmethyl)-1H-pyrazole-5-carboxamide has also been shown to have anxiolytic and sedative effects, which can be useful in the treatment of anxiety and insomnia.
Eigenschaften
IUPAC Name |
2-ethyl-N-methyl-5-propan-2-yl-N-(thiophen-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-5-18-14(8-13(16-18)11(2)3)15(19)17(4)9-12-6-7-20-10-12/h6-8,10-11H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKDKUMFUYAVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(C)C)C(=O)N(C)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(allyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374850.png)
![methyl 4-[3-(3-chloro-4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5374857.png)

![2,2'-{[(1-propyl-1H-benzimidazol-2-yl)methyl]imino}diethanol](/img/structure/B5374863.png)
![(3S*,4R*)-1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5374877.png)
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5374889.png)
![6-[2-(2,4-dichloro-5-nitrophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5374894.png)

![2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5374899.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4,6-dimethyl-2-oxo-2H-pyran-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5374903.png)

![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5374942.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5374950.png)